2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 2,5-dimethoxyphenylmethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth. It is involved in the conversion of dihydrofolate to tetrahydrofolate, which is a key step in the folate cycle .
Mode of Action
The compound interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, thereby disrupting the folate cycle . The disruption of the folate cycle affects the synthesis of purines and pyrimidines, which are essential components of DNA .
Biochemical Pathways
The compound affects the folate–homocysteine–methionine pathway . This pathway is essential for the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of these nucleotides . This can lead to a decrease in DNA synthesis and cell growth .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more accurate understanding.
Result of Action
The inhibition of DHFR and the disruption of the folate–homocysteine–methionine pathway can lead to a decrease in DNA synthesis and cell growth . This can potentially lead to the death of rapidly dividing cells, such as cancer cells .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine to form 4-[(2,5-dimethoxyphenyl)methyl]piperazine.
Pyrimidine Ring Formation: The intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidine
- 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine
- 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine
Uniqueness
2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the 2,5-dimethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-15-4-5-16(23-2)14(12-15)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEFLQHAUPWTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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